molecular formula C25H24N2O5 B5235866 2-Amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-Amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5235866
M. Wt: 432.5 g/mol
InChI Key: RRUMTWDPTLYZOZ-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde with a malononitrile derivative, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromene derivatives: These compounds share a similar core structure and are known for their diverse biological activities.

    Flavonoids: Another class of compounds with a chromene core, widely studied for their antioxidant properties.

Uniqueness

What sets 2-Amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-29-19-12-21(31-3)20(30-2)11-16(19)23-17(13-26)25(27)32-22-10-15(9-18(28)24(22)23)14-7-5-4-6-8-14/h4-8,11-12,15,23H,9-10,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUMTWDPTLYZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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